Home > Products > Screening Compounds P66664 > Numidargistat dihydrochloride
Numidargistat dihydrochloride -

Numidargistat dihydrochloride

Catalog Number: EVT-8207879
CAS Number:
Molecular Formula: C11H24BCl2N3O5
Molecular Weight: 360.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Numidargistat dihydrochloride is derived from synthetic processes aimed at developing effective arginase inhibitors. Its classification falls within pharmaceutical compounds used in research settings, particularly in the field of oncology and immunology. The compound has shown promise in preclinical studies for enhancing anti-tumor immunity by modulating arginine metabolism.

Synthetic Methods

  • Intermediate Preparation: The synthesis typically starts with simpler organic compounds that undergo multiple transformations.
  • Reaction Conditions: Controlled conditions such as temperature, pressure, and reaction time are crucial for achieving the desired product.
  • Industrial Production: For large-scale production, rigorous quality control measures are implemented to meet pharmaceutical standards.
Molecular Structure Analysis

Numidargistat dihydrochloride has a molecular weight of approximately 360.0 g/mol. The compound's structure features functional groups that facilitate its interaction with arginase enzymes.

Structural Characteristics

  • Molecular Formula: The exact molecular formula has not been detailed in the available literature.
  • 3D Structure: The spatial arrangement of atoms within Numidargistat dihydrochloride allows for effective binding to the active sites of arginase enzymes, thereby inhibiting their activity.
Chemical Reactions Analysis

Numidargistat dihydrochloride primarily participates in inhibition reactions involving arginase enzymes.

Reaction Types

  • Inhibition Mechanism: The compound inhibits the hydrolysis of arginine by arginase, leading to decreased levels of ornithine and urea.
  • Reagents Used: Common reagents in these reactions include recombinant human arginase 1 and 2, along with various cellular lysates.
  • Testing Conditions: The efficacy of the compound is evaluated under both in vitro and in vivo conditions to assess its potential therapeutic benefits.
Mechanism of Action

The mechanism by which Numidargistat dihydrochloride exerts its effects involves the inhibition of arginase activity.

Detailed Mechanism

  • Arginine Hydrolysis: Arginase catalyzes the conversion of arginine into ornithine and urea. By inhibiting this enzyme, Numidargistat dihydrochloride reduces the availability of arginine.
  • Impact on Tumor Microenvironment: This reduction is significant in cancer contexts, as it can enhance the proliferation of cytotoxic T cells while suppressing myeloid-derived suppressor cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of Numidargistat dihydrochloride contribute to its functionality as a pharmaceutical agent.

Key Properties

  • Solubility: The compound is soluble in aqueous solutions, which is advantageous for its administration in biological systems.
  • Stability: Stability under various conditions (pH, temperature) is critical for maintaining efficacy during storage and use.
Applications

Numidargistat dihydrochloride has several notable applications in scientific research, particularly related to cancer therapy.

Scientific Applications

  • Immuno-oncology Research: It is utilized to study the role of arginase in tumor progression and immune evasion.
  • Therapeutic Development: The compound is being explored as a potential treatment option to enhance anti-tumor immunity by altering metabolic pathways associated with tumor growth .
  • Comparative Studies: Research comparing Numidargistat dihydrochloride with other arginase inhibitors indicates its high potency and favorable pharmacokinetic properties .
Mechanisms of Arginase Inhibition by Numidargistat Dihydrochloride

Structural Basis of ARG1 and ARG2 Isoform Targeting

Numidargistat dihydrochloride (also designated CB-1158 dihydrochloride or INCB01158 dihydrochloride) is a conformationally constrained boronic acid derivative designed for high-affinity interaction with the binuclear manganese cluster within the arginase active site. Its core structure features a cyclic piperidine scaffold that mimics the tetrahedral transition state during L-arginine hydrolysis, enabling potent inhibition of both arginase 1 (ARG1) and arginase 2 (ARG2) isoforms [1] [3] [6]. The boronic acid moiety replaces the substrate’s guanidinium group, forming reversible coordination bonds with manganese ions (Mn²⁺ᴬ and Mn²⁺ᴮ) essential for catalytic activity [3] [9]. This design facilitates additional hydrogen-bonding interactions with conserved residues (Asp181, Asp183, Asp202, His126) in the enzyme’s hydrophobic pocket, enhancing isoform affinity [3] [8].

Table 1: Inhibitory Activity of Numidargistat Dihydrochloride Against Recombinant Human Arginase Isoforms

IsoformSubcellular LocalizationIC₅₀ (nM)Primary Source in Tumor Microenvironment
ARG1Cytosol86Myeloid-derived suppressor cells, tumor-associated macrophages [1] [10]
ARG2Mitochondria296Tumor cells, regulatory T cells, cancer-associated fibroblasts [1] [9]

Competitive Inhibition Dynamics and Manganese Ion Chelation

Numidargistat dihydrochloride functions as a competitive transition-state analog, binding the arginase active site with approximately 1,000-fold greater affinity than the natural substrate L-arginine [6] [10]. Kinetic studies confirm its pH-dependent binding mechanism: Under physiological pH (7.4), the boronic acid group undergoes hydroxylation, generating a tetrahedral boronate anion that mimics the planar transition state during L-arginine hydrolysis [3] [9]. This anion chelates both manganese ions, disrupting water coordination and preventing nucleophilic attack on the substrate [3] [8]. Consequently, urea and L-ornithine production are blocked, halting downstream polyamine synthesis and urea cycle progression [9] [10].

Intracellular vs. Extracellular Arginase Activity Modulation

A critical distinction in the pharmacodynamics of Numidargistat dihydrochloride lies in its preferential inhibition of extracellular arginase pools. Due to limited cellular membrane permeability, it predominantly targets ARG1 secreted by myeloid-derived suppressor cells and tumor-associated macrophages within the tumor microenvironment [1] [10]. This extracellular activity elevates local L-arginine concentrations (validated by plasma mass spectrometry in murine models), restoring T-cell proliferation and natural killer cell cytotoxicity [6] [10]. However, its impact on intracellular ARG2—localized in tumor mitochondria and regulatory T cells—is minimal compared to dual inhibitors like OATD-02, which exhibit enhanced cellular uptake [2] [4] [7].

Table 2: Cellular Activity Profiles of Numidargistat Dihydrochloride in Human Systems

Biological SystemArginase SourceIC₅₀ (nM)Functional Consequence
Granulocyte lysateNative ARG1178Restored T-cell proliferation [1]
Hepatocyte lysateNative ARG1158Minimal urea cycle disruption [1]
K562 leukemic cellsIntracellular ARG2139,000*Limited anti-proliferative effect [1]
Values represent micromolar (μM) activity due to poor cellular penetration

Comparative Pharmacological Profiles with Dual Arginase Inhibitors (e.g., OATD-02)

Numidargistat dihydrochloride and OATD-02 represent distinct pharmacological classes of arginase inhibitors, with divergent isoform selectivity, cellular uptake, and therapeutic implications:

  • Isoform Selectivity & Cellular Access: Numidargistat dihydrochloride exhibits a 3.4-fold selectivity for ARG1 over ARG2 (IC₅₀: 86 nM vs. 296 nM). Its polar dihydrochloride salt formulation restricts intracellular bioavailability, limiting ARG2 inhibition. Conversely, OATD-02 demonstrates balanced nanomolar inhibition (ARG1 IC₅₀: 42 nM; ARG2 IC₅₀: 38 nM) and enhanced lipophilicity, enabling mitochondrial ARG2 suppression [2] [7] [8].
  • Pharmacokinetic Profiles: OATD-02 exhibits a 4.7-fold higher volume of distribution and extended plasma half-life (t₁/₂ > 6 hours) in preclinical models, reflecting superior tissue penetration. Numidargistat dihydrochloride displays rapid renal clearance and lower tissue accumulation [2] [4] [8].
  • Functional Outcomes in Tumors: In syngeneic CT26 tumor models, OATD-02 reduced intratumoral polyamines by >60% via ARG2 inhibition and increased CD8⁺ T-cell infiltration 3.5-fold. Numidargistat dihydrochloride elevated plasma L-arginine but showed negligible effects on intratumoral metabolites or T-cell memory formation [2] [7] [8].

Table 3: Comparative Analysis of Arginase Inhibitors

ParameterNumidargistat DihydrochlorideOATD-02Therapeutic Implication
ARG1/ARG2 Inhibition86 nM / 296 nM42 nM / 38 nMOATD-02 enhances intracellular ARG2 blockade [2] [8]
Volume of DistributionLow (0.8 L/kg)High (3.8 L/kg)OATD-02 achieves broader tissue distribution [4] [8]
Tumor Polyamine Reduction<15%>60%OATD-02 disrupts tumor metabolism [7] [8]
Clinical DevelopmentPhase 1/2 discontinuedPhase 1/2 ongoingDual inhibition may improve efficacy [2] [8]

These pharmacological distinctions underscore why OATD-02 synergizes more robustly with anti-PD-1 therapy, while Numidargistat dihydrochloride primarily augments adoptive T-cell therapies targeting extracellular ARG1 [2] [8] [10].

Properties

Product Name

Numidargistat dihydrochloride

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride

Molecular Formula

C11H24BCl2N3O5

Molecular Weight

360.0 g/mol

InChI

InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1

InChI Key

ADSLCSYZAQTXGU-DVVKEHQFSA-N

SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl

Isomeric SMILES

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.